molecular formula C23H25FN4O3 B2970400 2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorobenzyl)acetamide CAS No. 941927-85-1

2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorobenzyl)acetamide

Cat. No. B2970400
CAS RN: 941927-85-1
M. Wt: 424.476
InChI Key: NDAQSVRPUKNCEU-UHFFFAOYSA-N
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Description

The compound “2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorobenzyl)acetamide” is a chemical compound with the molecular formula C16H20ClN3O4 . It is related to the compound benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate .


Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its name. It contains a spirocyclic core, which is a type of cyclic compound where two rings share a single atom. The compound also contains several functional groups, including amide, ketone, and benzyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and the functional groups it contains. Unfortunately, specific information such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Anticonvulsant Agents : Novel benztriazole derivatives have been synthesized and evaluated for their anticonvulsant activity. Compounds with specific structural features have shown significant efficacy in tests such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures tests, indicating their potential as anticonvulsant agents (Liu et al., 2016).

  • Antiviral Activity : A new series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives were designed and evaluated for their antiviral activity. Some compounds exhibited strong activity against influenza A/H3N2 virus and human coronavirus 229E, showcasing the versatility of the spirothiazolidinone scaffold for developing antiviral molecules (Apaydın et al., 2020).

  • Analgesic Agents : Research into (indol-3-yl)alkylamides has identified compounds with promising analgesic properties. N-(pyridin-4-yl)acetamides bearing benzyl or 4-fluorobenzyl moieties exhibited analgesic effects comparable to reference drugs, suggesting their utility as pain management options (Fouchard et al., 2001).

  • Tachykinin NK2 Receptor Antagonists : A series of spiropiperidines have been synthesized and shown to possess potent and selective non-peptide antagonistic activity against the tachykinin NK2 receptor, indicating potential therapeutic applications in conditions like bronchoconstriction (Smith et al., 1995).

  • Positive Inotropic Agents : Compounds with potential positive inotropic activities, useful in treating heart failure, have been synthesized and evaluated. Some derivatives demonstrated favorable activity compared to the standard drug Milrinone, highlighting their potential in cardiac therapy (Li et al., 2008).

  • Epidermal Growth Factor Receptor Inhibitors : A series of triazaspiro[4.5]dec-8-ene benzylidine derivatives containing thiazolidinone ring system were synthesized for their potential as epidermal growth factor receptor inhibitors. Compounds showed moderate antiproliferative activity against certain cancer cell lines, suggesting their applicability in cancer therapy (Fleita et al., 2013).

properties

IUPAC Name

2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O3/c24-19-8-6-17(7-9-19)14-25-20(29)16-28-21(30)23(26-22(28)31)10-12-27(13-11-23)15-18-4-2-1-3-5-18/h1-9H,10-16H2,(H,25,29)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDAQSVRPUKNCEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC(=O)NCC3=CC=C(C=C3)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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